molecular formula C19H20N2O4S3 B2386372 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 2177450-00-7

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2386372
CAS No.: 2177450-00-7
M. Wt: 436.56
InChI Key: ITLVHUFPHFMPIZ-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that features a benzamide core with a bithiophene moiety and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce modified thiophene or benzamide derivatives.

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide exerts its effects involves its interaction with specific molecular targets. The bithiophene moiety may interact with aromatic residues in proteins, while the dimethylsulfamoyl group can form hydrogen bonds or electrostatic interactions with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide is unique due to the presence of the bithiophene moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S3/c1-21(2)28(24,25)15-5-3-13(4-6-15)19(23)20-11-16(22)18-8-7-17(27-18)14-9-10-26-12-14/h3-10,12,16,22H,11H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLVHUFPHFMPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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